4-Bromoindole

Beschreibung

The exact mass of the compound 4-Bromoindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromoindole including the price, delivery time, and more detailed information at info@benchchem.com.

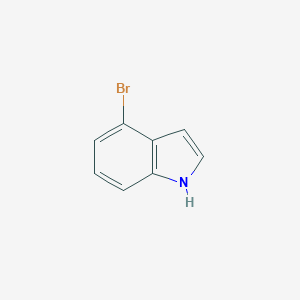

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJZJFUBQYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350300 | |

| Record name | 4-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52488-36-5 | |

| Record name | 4-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Advent of a Core Scaffold: The Discovery and First Synthesis of 4-Bromoindole

A cornerstone for innovation in drug discovery and materials science, 4-bromoindole, has a rich history rooted in the strategic development of indole (B1671886) synthesis methodologies. While its presence in nature is not prominently documented, its value as a synthetic intermediate has spurred significant research into its preparation. This technical guide delves into the historical context of its first synthesis, providing a detailed examination of the experimental protocols that paved the way for its widespread use.

Early Synthetic Explorations: The Leimgruber-Batcho Approach

The first widely recognized and detailed synthesis of 4-bromoindole was developed as an application of the versatile Leimgruber-Batcho indole synthesis. This powerful method, first reported in the 1970s, provides a flexible route to a variety of substituted indoles starting from ortho-nitrotoluenes. The key transformation involves the condensation of an ortho-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the indole core.

A significant report by Moyer, Shiurba, and Rapoport in 1986 detailed a practical application of this methodology for the synthesis of several bromoindoles, including 4-bromoindole. Their work provided a reliable and scalable route, making this important building block readily accessible to the broader scientific community.

The Moyer, Shiurba, and Rapoport Synthesis (1986)

The synthesis of 4-bromoindole, as described by Moyer and his colleagues, commences with 3-bromo-2-nitrotoluene (B1267226). This starting material is crucial as the relative positions of the bromo and nitro substituents on the toluene (B28343) ring dictate the final position of the bromine atom on the indole nucleus.

The logical workflow of this seminal synthesis is depicted below:

Experimental Protocols

The following sections provide a detailed methodology for the synthesis of 4-bromoindole based on the principles of the Leimgruber-Batcho reaction, as adapted from the work of Moyer, Shiurba, and Rapoport.

Synthesis of the Enamine Intermediate

The initial step involves the formation of a β-dimethylamino-2-nitro-β-styrene (enamine) intermediate from 3-bromo-2-nitrotoluene.

Procedure:

-

A solution of 3-bromo-2-nitrotoluene in dimethylformamide (DMF) is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of pyrrolidine are added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, to ensure complete formation of the enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enamine intermediate. This intermediate is often a colored solid and may be used in the next step without further purification.

Reductive Cyclization to 4-Bromoindole

The second and final stage of the synthesis is the reductive cyclization of the enamine intermediate to afford 4-bromoindole.

Procedure:

-

The crude enamine intermediate is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction vessel is purged with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere (at a specified pressure) at room temperature.

-

The reaction is monitored by TLC until the starting enamine is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-bromoindole.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 4-bromoindole.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 4-bromoindole via the Leimgruber-Batcho approach. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. Enamine Formation | 3-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine | DMF | Reflux | 4 - 8 | >90 |

| 2. Reductive Cyclization | Enamine Intermediate | H₂, 10% Pd/C | Ethanol | Room Temperature | 2 - 4 | 70 - 85 |

Conclusion

The Leimgruber-Batcho synthesis, particularly the adaptation by Moyer, Shiurba, and Rapoport, represents a pivotal moment in the history of 4-bromoindole. It provided a robust and efficient method for its preparation, thereby unlocking its potential for use in a wide array of applications. This foundational work has enabled further research into the development of novel pharmaceuticals and advanced materials, cementing the legacy of 4-bromoindole as a critical scaffold in modern chemistry. The detailed protocols and understanding of the reaction pathway continue to be of immense value to researchers and scientists in the field.

An In-depth Technical Guide to the Physical Properties of 4-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromoindole (CAS No: 52488-36-5), a versatile heterocyclic compound. Its unique structure, featuring a bromine substituent at the 4-position of the indole (B1671886) ring, makes it a crucial building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document details its physical characteristics, experimental protocols for their determination, and relevant chemical pathways to support research and development activities.

Core Physical and Chemical Properties

4-Bromoindole is typically a clear, light yellow to dark brown liquid or a pale yellow to brown solid, depending on its purity and the ambient temperature.[1][2][3] It possesses a slight, characteristic odor.[3] The compound's reactivity, particularly at the bromine-substituted position, makes it a valuable intermediate for creating more complex molecules through reactions like cross-coupling.[1][4]

Data Presentation: Physical and Spectroscopic Properties

The quantitative physical and spectroscopic data for 4-Bromoindole are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol [5][6] |

| Appearance | Light yellow to brown liquid; Pale yellow to brown solid[3] |

| Melting Point | 15-17 °C[7][8][9][10] |

| Boiling Point | 283-285 °C (at 760 mmHg)[11]; 96 °C (at 1 Torr)[8][12] |

| Density | 1.563 - 1.66 g/cm³ at 25 °C[5][7] |

| Refractive Index | n20/D 1.655[7][9] |

| Flash Point | 110 °C (230 °F) - closed cup[5][10] |

| Solubility | Sparingly soluble in water.[3] Soluble in Chloroform, DMSO (Slightly), Ethyl Acetate, ethanol, and acetone.[3][7][11] |

| pKa | 16.07 ± 0.30 (Predicted)[7][9] |

| LogP | 2.93040 - 3.4[6][7] |

| ¹H NMR Spectrum | Data available[13] |

| ¹³C NMR Spectrum | Data available[6][14] |

| IR Spectrum | Data available[6][15] |

| Mass Spectrum (GC-MS) | Data available[6][16] |

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures for organic compounds and are applicable to 4-Bromoindole.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[17]

Materials:

-

4-Bromoindole sample

-

Capillary tubes (sealed at one end)

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Bunsen burner or other heat source

-

Rubber band or wire for attaching the capillary tube

Procedure:

-

Sample Preparation: A small amount of solid 4-Bromoindole is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.[18]

-

Apparatus Setup: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[17]

-

Heating: The thermometer and attached capillary tube are suspended in a Thiele tube filled with a high-boiling point oil. The side arm of the Thiele tube is gently heated.[17] This design promotes convection currents, ensuring uniform temperature distribution throughout the oil.[17]

-

Observation: The temperature is increased slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[17]

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears (the beginning of melting).

-

The temperature at which the last solid crystal disappears (completion of melting).

-

-

Reporting: The recorded range constitutes the melting point of the sample. For accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

Solubility Determination

Solubility tests provide insights into the polarity and functional groups present in a molecule.[19] The general principle "like dissolves like" is a useful guideline; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[20]

Materials:

-

4-Bromoindole sample (approx. 25 mg or 0.05 mL per test)

-

Set of small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rods

-

Solvents for testing:

-

Water (H₂O)

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate)[3]

-

Procedure:

-

Sample Addition: Place approximately 25 mg of 4-Bromoindole into a small, clean test tube.[19]

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[19]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to ensure thorough mixing.[19][21]

-

Observation: Observe the mixture closely. The compound is considered "soluble" if it dissolves completely, forming a homogeneous solution. If any solid particles remain, it is deemed "insoluble" or "sparingly soluble."

-

Systematic Testing:

-

Begin with water to assess polarity.[22]

-

If insoluble in water, proceed to test with aqueous acid (5% HCl) and base (5% NaOH) solutions to identify any acidic or basic functional groups.[23]

-

Test solubility in various organic solvents to further characterize its properties. 4-Bromoindole is known to be highly soluble in solvents like ethanol, acetone, and chloroform.[3][7]

-

-

Reporting: Record the results for each solvent as soluble, sparingly soluble, or insoluble.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships relevant to 4-Bromoindole.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Bromoindole | 52488-36-5 | Benchchem [benchchem.com]

- 5. 4-Bromoindole | 52488-36-5 | FB07706 | Biosynth [biosynth.com]

- 6. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromoindole|lookchem [lookchem.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 4-Bromoindole - Protheragen [protheragen.ai]

- 10. 4-Bromoindole | 52488-36-5 | B-8400 | Biosynth [biosynth.com]

- 11. 4-Bromoindole | 52488-36-5 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. 4-Bromoindole(52488-36-5) 1H NMR [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 4-Bromoindole(52488-36-5)IR [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 18. byjus.com [byjus.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.ws [chem.ws]

- 22. quora.com [quora.com]

- 23. scribd.com [scribd.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 4-Bromoindole

Executive Summary: 4-Bromoindole is a pivotal heterocyclic compound widely utilized in organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine atom on the indole (B1671886) scaffold, provides a versatile handle for constructing complex molecular architectures. This guide offers a comprehensive overview of the chemical structure, bonding characteristics, physicochemical properties, and synthesis of 4-bromoindole. It also details its applications as a synthetic intermediate and its role as a modulator of key signaling pathways, making it a molecule of significant interest to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

4-Bromoindole is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrrole (B145914) ring, with a bromine atom substituted at position 4 of the benzene ring.

Table 1: Chemical Identifiers for 4-Bromoindole

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-bromo-1H-indole | [1] |

| CAS Number | 52488-36-5 | [1] |

| Molecular Formula | C₈H₆BrN | [1][2] |

| SMILES | C1=CC2=C(C=CN2)C(=C1)Br | [1] |

| InChI | 1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | [3] |

| InChIKey | GRJZJFUBQYULKL-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Properties

The physical state of 4-bromoindole can be ambiguous, described as both a liquid and a solid, which is attributable to its low melting point near room temperature. It is sparingly soluble in water but shows good solubility in organic solvents.

Table 2: Physicochemical Properties of 4-Bromoindole

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 196.04 g/mol | [1][2] |

| Appearance | Clear yellowish-green to dark brown liquid or solid | [4] |

| Melting Point | 15 - 17 °C | [4][5] |

| Boiling Point | 283-285 °C | |

| Density | ~1.563 - 1.66 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.655 | [4] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 0 | [1][2] |

| Topological Polar Surface Area | 15.8 Ų |[1] |

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-bromoindole. While specific peak data is proprietary to spectral databases, the expected characteristics are well-understood.

Table 3: Spectroscopic Data for 4-Bromoindole

| Technique | Description | Reference(s) |

|---|---|---|

| ¹H NMR | Spectra show characteristic signals for the aromatic protons on the indole ring and the N-H proton. | [3] |

| ¹³C NMR | Spectra display distinct signals for the eight carbon atoms, with the carbon attached to the bromine (C4) being significantly influenced. | [1][6] |

| Mass Spectrometry (MS) | The mass spectrum exhibits a characteristic isotopic pattern for a monobrominated compound (¹⁹⁵M⁺ and ¹⁹⁷M⁺+2 peaks of nearly equal intensity). | [1] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for N-H stretching, C-H aromatic stretching, and C-Br stretching. |[1] |

Chemical Bonding and Molecular Geometry

The bonding in 4-bromoindole is defined by its aromatic, heterocyclic nature. The indole ring system is planar, with all ring atoms being sp² hybridized. This hybridization results in a delocalized π-electron system containing 10 π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=2).

-

C-C and C-N Bonds: The bonds within the bicyclic ring system are intermediate between single and double bonds, characteristic of an aromatic structure.

-

N-H Bond: The nitrogen atom in the pyrrole ring contains a lone pair of electrons that participates in the aromatic system, and it is bonded to a single hydrogen atom. This N-H bond is a hydrogen bond donor.

-

C-Br Bond: The bromine atom is attached to the C4 carbon of the benzene portion of the indole ring. This C(sp²)-Br bond is a key functional group, serving as a reactive site for various chemical transformations, particularly metal-catalyzed cross-coupling reactions.

Experimental Protocols

Synthesis via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes, making it a preferred industrial route.[8][9]

Principle: The synthesis involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, followed by reductive cyclization to yield the indole.[8]

Methodology:

-

Enamine Formation: 4-Bromo-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine such as pyrrolidine. This mixture is typically heated to facilitate the condensation reaction, forming the intermediate β-dimethylamino-4-bromo-2-nitrostyrene. This intermediate is a push-pull olefin and is often intensely colored.[8]

-

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, eliminating the secondary amine to form the aromatic indole ring.[10]

-

Reagents: Common reduction systems include catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C), or chemical reducing agents such as iron in acetic acid or sodium dithionite.[9]

-

-

Work-up and Purification: Following the reaction, the catalyst is filtered off (if used), and the crude product is extracted into an organic solvent. The product is then purified, typically by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Characterization Workflow

A logical workflow is essential to confirm the identity and purity of the synthesized 4-bromoindole.

Applications in Synthesis and Drug Discovery

Versatility as a Synthetic Intermediate

The C-Br bond in 4-bromoindole is its most valuable feature for synthetic chemists, allowing it to serve as a versatile building block in the construction of more complex molecules through various cross-coupling reactions.

This reactivity has been exploited in the total synthesis of numerous natural products and pharmaceuticals, including:

-

Ergot alkaloids such as clavicipitic acid.

-

The marine alkaloid dictyodendrin B.

-

Various pharmaceutical intermediates.[4]

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

4-Bromoindole and its derivatives have been identified as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of cellular processes.[4] GSK-3 is a key regulator in pathways controlling metabolism, cell proliferation, and apoptosis.[11][12] Its dysregulation is linked to diseases including type 2 diabetes, Alzheimer's disease, and bipolar disorder.[12]

GSK-3 is often constitutively active and is primarily regulated through inhibition by upstream signals, such as the Wnt and insulin (B600854) pathways.[11][13]

In the canonical Wnt pathway, the absence of a Wnt signal allows a "destruction complex," which includes GSK-3, to phosphorylate β-catenin, targeting it for degradation.[13][14] Wnt signaling inhibits this complex, allowing β-catenin to accumulate and activate gene transcription.[13] Inhibitors based on the 4-bromoindole scaffold can mimic the effect of Wnt signaling by directly targeting GSK-3, thereby preventing β-catenin phosphorylation and subsequent degradation. This mechanism is a key area of investigation for therapeutic intervention in various diseases.

References

- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Bromoindole|lookchem [lookchem.com]

- 5. 4-Bromoindole | 52488-36-5 | B-8400 | Biosynth [biosynth.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Bromoisatin | C8H4BrNO2 | CID 4500012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. GSK3 Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. GSK-3 - Wikipedia [en.wikipedia.org]

- 13. GSK3 in cell signaling | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide: 4-Bromoindole (CAS 52488-36-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromoindole (CAS 52488-36-5), a halogenated indole (B1671886) that serves as a versatile building block in synthetic organic chemistry and possesses notable biological activities. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role as a precursor to complex alkaloids and its antimicrobial properties. While noted in vendor literature as a potential Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitor, quantitative data to substantiate this claim in peer-reviewed literature is not currently available. This guide includes detailed experimental protocols for key synthetic applications and biological assays, alongside visualizations of relevant biological pathways to support further research and development.

Physicochemical Properties

4-Bromoindole is a solid, often appearing as a colorless to yellow or brown liquid or solid, depending on purity and storage conditions.[1][2] It is characterized by the presence of a bromine atom at the C4 position of the indole ring, which significantly influences its reactivity and biological interactions.

Table 1: Physicochemical Properties of 4-Bromoindole

| Property | Value | Source(s) |

| CAS Number | 52488-36-5 | [3] |

| Molecular Formula | C₈H₆BrN | [3] |

| Molecular Weight | 196.04 g/mol | [3][4] |

| Appearance | Colorless to Yellow/Brown liquid or solid | [1][2] |

| Melting Point | 15-17 °C | [5] |

| Boiling Point | 283-285 °C (lit.) | [4] |

| Density | 1.563 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n20/D) | 1.655 (lit.) | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| SMILES | Brc1cccc2[nH]ccc12 | [4] |

| InChI Key | GRJZJFUBQYULKL-UHFFFAOYSA-N | [4] |

| Storage | Store at 2-8°C under inert gas, protect from light. | [5] |

Synthesis and Chemical Reactivity

4-Bromoindole serves as a crucial starting material for the synthesis of more complex molecules due to the versatility of the indole scaffold and the reactivity of the C-Br bond, which allows for various cross-coupling reactions.

General Synthesis of 4-Bromoindole

Several synthetic routes to 4-bromoindole have been reported. One common method involves the electrophilic bromination of indole. However, controlling the regioselectivity can be challenging. Alternative methods include:

-

Oxidative coupling reaction with ZrOCl₂ and H₂O₂ or HBr.

-

Reaction of 4-bromoaniline with CuSO₄ and Mn(NO₃)₂.[6]

Application in Natural Product Synthesis

4-Bromoindole is a key precursor in the total synthesis of several biologically active natural products.

4-Bromoindole is a starting material for the synthesis of clavicipitic acid, an ergot alkaloid.[3]

Experimental Protocol: Synthesis of (S)-4-Bromotryptophan from 4-Bromoindole This protocol is adapted from the principles outlined in the synthesis of clavicipitic acid, where 4-bromotryptophan is a key intermediate.

-

Reaction Setup: A mixture of 4-bromoindole (1.0 eq) and DL-serine (1.5 eq) in acetic anhydride (B1165640) (Ac₂O, 5.0 eq) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heating: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess acetic anhydride is removed under reduced pressure. The residue is then dissolved in water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield the crude N-acetyl-DL-4-bromotryptophan.

-

Enzymatic Resolution: The racemic N-acetyl-DL-4-bromotryptophan is subjected to enzymatic kinetic resolution using an appropriate acylase (e.g., from Aspergillus sp.) in a buffered aqueous solution (pH ~7.0) at 37 °C. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Purification: The resulting mixture of (S)-4-bromotryptophan and N-acetyl-(R)-4-bromotryptophan is separated by adjusting the pH and performing selective extraction or crystallization to isolate the desired (S)-4-bromotryptophan.

4-Bromoindole is the starting point for a concise and scalable total synthesis of dictyodendrin B, a marine alkaloid with telomerase inhibitory activity.

Experimental Protocol: Copper-Catalyzed C-H Arylation of 4-Bromoindole This protocol is the initial step in the total synthesis of Dictyodendrin B as described by Pitts, A. K., et al.

-

N-Protection: To a solution of 4-bromoindole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C. After stirring for 30 minutes, add a protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product, N-SEM-4-bromoindole, is purified by column chromatography.

-

C-H Arylation Reaction Setup: In a reaction vessel, combine the N-protected 4-bromoindole (1.0 eq), a diaryliodonium salt (e.g., diphenyliodonium (B167342) triflate, 1.5 eq), a copper catalyst such as copper(I) iodide (CuI, 10 mol%), and a ligand like 1,10-phenanthroline (B135089) (20 mol%) in an appropriate solvent (e.g., 1,2-dichloroethane).

-

Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 100 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Final Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography on silica (B1680970) gel to yield the C3-arylated 4-bromoindole derivative.

Biological Activity and Applications

Potential as a GSK-3 Inhibitor and Relevant Signaling Pathways

4-Bromoindole is cited by chemical suppliers as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[2][3][4] GSK-3 is a constitutively active serine/threonine kinase that is a key regulator in numerous cellular processes. Its inhibition has therapeutic potential in various diseases, including neurodegenerative disorders and mood disorders. Two major signaling pathways where GSK-3 plays a pivotal role are the Wnt/β-catenin and insulin (B600854) signaling pathways.

In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription. An inhibitor like 4-bromoindole would be expected to promote this signaling cascade.

Caption: Wnt/β-catenin signaling pathway and the potential inhibitory role of 4-Bromoindole on GSK-3.

Insulin binding to its receptor triggers a cascade that activates Akt (Protein Kinase B). Akt then phosphorylates and inactivates GSK-3. This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis. An inhibitor of GSK-3 would mimic the downstream effects of insulin signaling in this context.

Caption: Insulin signaling pathway showing the role of GSK-3 and the potential action of an inhibitor.

Antimicrobial and Antibiofilm Activity

Recent studies have demonstrated that 4-bromoindole possesses significant antimicrobial and antibiofilm properties.

Table 2: Antimicrobial Activity of 4-Bromoindole

| Organism | Activity | Concentration | Source(s) |

| Escherichia coli O157:H7 | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | [7] |

| Escherichia coli O157:H7 | Biofilm Inhibition (>61%) | 20 µg/mL | [7] |

| Vibrio parahaemolyticus | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [8] |

The antibiofilm effects of 4-bromoindole against E. coli O157:H7 are attributed to the reduction of swimming and swarming motility and the formation of curli, which are essential for biofilm development.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This protocol is a generalized procedure based on standard broth microdilution methods as described in the cited literature.[7][8]

-

Preparation of Inoculum: A single colony of the test bacterium (e.g., E. coli O157:H7) is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated overnight at 37 °C with shaking. The overnight culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

-

Preparation of Compound Dilutions: A stock solution of 4-bromoindole is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 2 to 256 µg/mL). The final DMSO concentration should be kept constant and low (e.g., ≤1%) in all wells.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the compound dilutions. Control wells containing only medium (sterility control), medium with bacteria (growth control), and medium with bacteria and DMSO (solvent control) are also included. The plate is incubated at 37 °C for 18-24 hours.

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of 4-bromoindole that completely inhibits visible bacterial growth.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method) This protocol is adapted from methodologies used to assess antibiofilm activity.[7][9]

Caption: Workflow for the crystal violet biofilm inhibition assay.

Safety and Toxicology

4-Bromoindole is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask or respirator, should be used when handling this compound.[4]

Table 3: GHS Hazard Information for 4-Bromoindole

| Hazard Class | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [10] |

| Eye Irritation | H319 | Causes serious eye irritation | [10] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [10] |

Conclusion

4-Bromoindole (CAS 52488-36-5) is a valuable heterocyclic compound with significant utility in organic synthesis and demonstrated biological activity. Its primary application lies in its role as a versatile starting material for the total synthesis of complex natural products, such as clavicipitic acid and dictyodendrin B. Furthermore, its quantifiable antimicrobial and antibiofilm properties against pathogenic bacteria like E. coli O157:H7 and V. parahaemolyticus present an interesting avenue for the development of new therapeutic agents. While its potential as a GSK-3 inhibitor is noted, this requires further experimental validation with quantitative assays. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the synthetic applications and biological mechanisms of 4-bromoindole, offering a solid foundation for professionals in drug discovery and development.

References

- 1. 4-Bromoindole | CAS#:52488-36-5 | Chemsrc [chemsrc.com]

- 2. goldbio.com [goldbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 52488-36-5|4-Bromo-1H-indole|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromoindole molecular weight and formula

An In-depth Technical Guide to 4-Bromoindole: Properties, Synthetic Applications, and Biological Relevance

Introduction

4-Bromoindole is a halogenated derivative of indole (B1671886), a heterocyclic aromatic compound. Its unique structure, featuring a bromine atom at the 4-position of the indole ring, makes it a versatile and valuable building block in organic synthesis and medicinal chemistry. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of 4-Bromoindole, detailed experimental protocols for its application in key synthetic transformations, and its relevance as a modulator of important biological pathways.

Core Properties of 4-Bromoindole

4-Bromoindole is a compound of significant interest due to its utility as a synthetic intermediate.[1] Its molecular formula is C₈H₆BrN, and it has a molecular weight of approximately 196.04 to 196.05 g/mol .[1][2][3][4] This compound typically appears as a light yellow to brown liquid or a white to off-white solid.[1][5]

Physicochemical Data Summary

The key quantitative properties of 4-Bromoindole are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | [1][2][3] |

| Molecular Weight | 196.044 g/mol | [2] |

| Exact Mass | 194.968353 u | [2][3] |

| Density | 1.563 - 1.7 g/cm³ | [2][6] |

| Melting Point | 15 - 17 °C | [2][4] |

| Boiling Point | 283 - 316.9 °C | [2][6] |

| Flash Point | 110 - 145.5 °C | [2][4] |

| Refractive Index | n20/D 1.655 | [6] |

Key Applications in Research and Development

4-Bromoindole serves as a crucial starting material in the synthesis of a wide array of complex molecules and biologically active compounds. Its applications span pharmaceutical development, particularly for neurological disorders and potential anti-cancer agents, as well as materials science.[1] It is notably used in the total synthesis of marine alkaloids like dictyodendrin B and is studied for its potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[2][7][8]

Experimental Protocols

The utility of 4-Bromoindole is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions and its interaction with biological targets. Below are detailed methodologies for representative experimental procedures.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide.[9] The bromine atom on 4-Bromoindole makes it an excellent substrate for this transformation.

Objective: To couple 4-Bromoindole with an arylboronic acid to form a 4-arylindole derivative.

Materials:

-

4-Bromoindole

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Dimethoxyethane, DME)

-

Water (degassed)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromoindole (1.0 mmol, 1.0 eq), the arylboronic acid (1.2-2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.10 mmol).[10]

-

Add the base (e.g., K₂CO₃, 2.0-3.0 mmol).

-

Add the degassed solvent system, typically a mixture of an organic solvent like DME or 1,4-dioxane (B91453) and water.[4][10]

-

Stir the reaction mixture under the inert atmosphere.

-

Heat the mixture to 80-100 °C and maintain for 2-24 hours.[4][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 4-arylindole.[4]

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process catalyzed by palladium and copper complexes.[8]

Objective: To couple 4-Bromoindole with a terminal alkyne to synthesize a 4-alkynylindole.

Materials:

-

4-Bromoindole

-

Terminal alkyne

-

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II), Pd(PPh₃)₂Cl₂)

-

Copper(I) co-catalyst (e.g., Copper(I) iodide, CuI)

-

Base (e.g., Diisopropylamine or Triethylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a suitable reaction vessel under an inert atmosphere, dissolve 4-Bromoindole (1.0 eq) in the anhydrous solvent (e.g., THF).[7]

-

To the stirred solution, sequentially add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), and the base (e.g., diisopropylamine, 7.0 eq).[7]

-

Add the terminal alkyne (1.1-1.2 eq) dropwise to the mixture.[6][7]

-

Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is slow.[6]

-

Monitor the reaction progress by TLC until the starting material is consumed.[6]

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[6][7]

-

Wash the filtrate sequentially with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and brine.[6][7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynylindole.[7]

In Vitro GSK-3β Kinase Inhibition Assay

4-Bromoindole derivatives have been investigated as potential GSK-3 inhibitors.[8] An in vitro kinase assay is essential to quantify the inhibitory activity of such compounds. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced, which is proportional to kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 4-Bromoindole derivative against GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β peptide substrate

-

ATP solution

-

4-Bromoindole derivative (test inhibitor) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well assay plates

-

Luminometer

Procedure:

-

Enzyme Titration: First, determine the optimal concentration of GSK-3β enzyme that yields a robust signal in the linear range of the assay.

-

Inhibitor Preparation: Prepare serial dilutions of the 4-Bromoindole derivative in DMSO.

-

Reaction Setup: In a 384-well plate, add the following components:

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection:

-

Luminescence Generation:

-

Data Acquisition: Record the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the complex relationships in chemical reactions and biological pathways. The following sections provide visualizations created using the DOT language.

Suzuki-Miyaura Coupling Workflow

This diagram illustrates the key steps and components involved in a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Workflow

This diagram outlines the general workflow for a Sonogashira coupling, highlighting the dual catalytic system.

Wnt/β-Catenin Signaling Pathway and GSK-3 Inhibition

GSK-3 is a critical kinase in several signaling pathways.[12] In the canonical Wnt pathway, GSK-3 is part of a "destruction complex" that targets β-catenin for degradation. Inhibition of GSK-3, a potential role for 4-Bromoindole derivatives, leads to the stabilization of β-catenin.[12][13]

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Formal Synthesis of Dictyodendrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Solubility Profile of 4-Bromoindole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromoindole, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document synthesizes available qualitative information and presents a standardized experimental protocol for its quantitative determination. This guide is intended to be a valuable resource for researchers working with 4-bromoindole, aiding in solvent selection for synthesis, purification, and formulation.

Physicochemical Properties of 4-Bromoindole

A foundational understanding of the physicochemical properties of 4-bromoindole is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrN | [1] |

| Molecular Weight | 196.04 g/mol | [1] |

| Appearance | Pale yellow to brown solid or oil | [2][3] |

| Melting Point | 17 °C | [3][4] |

| Boiling Point | 283-285 °C (lit.) | [1] |

| Density | 1.563 g/mL at 25 °C (lit.) | [1] |

| pKa | 16.07 ± 0.30 (Predicted) | [1][4] |

Solubility of 4-Bromoindole: A Qualitative and Hypothetical Quantitative Overview

Current literature provides qualitative descriptors of 4-bromoindole's solubility in various organic solvents. This information is summarized in the table below. To facilitate a deeper understanding and provide a framework for experimental work, a second table presents a hypothetical quantitative solubility profile.

Qualitative Solubility Data

The following table summarizes the observed solubility of 4-bromoindole in common organic solvents based on available data.

| Solvent | Solvent Type | Qualitative Solubility | Source |

| Ethanol (B145695) | Polar Protic | Highly Soluble | [2] |

| Acetone (B3395972) | Polar Aprotic | Highly Soluble | [2] |

| Chloroform | Nonpolar | Sparingly Soluble | [1][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][4] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1][4] |

| Water | Aqueous | Sparingly Soluble / Not miscible | [1][2][4] |

Hypothetical Quantitative Solubility Data

The following table presents a hypothetical summary of the quantitative solubility of 4-bromoindole. This data is illustrative and intended to serve as a template for the presentation of experimentally determined values.

| Solvent | Solvent Type | Hypothetical Solubility (mg/mL) at 25 °C | Classification |

| Dichloromethane | Nonpolar | > 100 | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 50 - 100 | Freely Soluble |

| Methanol | Polar Protic | 25 - 50 | Soluble |

| Toluene | Nonpolar | 10 - 25 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 1 - 10 | Slightly Soluble |

| Hexane | Nonpolar | < 1 | Very Slightly Soluble |

| Water | Aqueous | < 0.1 | Practically Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of 4-bromoindole solubility using the equilibrium solubility method.

Materials

-

4-Bromoindole (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-bromoindole to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Ensure undissolved solid remains at the bottom of each vial to confirm saturation.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a predetermined period (typically 24-48 hours). The exact time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the incubator.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-bromoindole.

-

Prepare a standard calibration curve using known concentrations of 4-bromoindole for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of 4-bromoindole in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-bromoindole.

Caption: Experimental workflow for determining the solubility of 4-Bromoindole.

Conclusion

While quantitative solubility data for 4-bromoindole in various organic solvents is not extensively documented, qualitative assessments indicate high solubility in polar solvents like ethanol and acetone and lower solubility in nonpolar solvents and water. For researchers requiring precise solubility values, the provided experimental protocol offers a robust and reliable method for their determination. The generation of accurate solubility data is critical for the effective use of 4-bromoindole in drug discovery and development, enabling informed decisions on reaction conditions, purification strategies, and formulation approaches.

References

4-Bromoindole: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Bromoindole, a key heterocyclic compound utilized in the synthesis of various pharmaceutical and agrochemical agents. This document collates available data on its melting and boiling points, presents standardized experimental protocols for their determination, and furnishes essential safety and handling information.

Physicochemical Data of 4-Bromoindole

The physical characteristics of 4-Bromoindole have been reported with some variability across different suppliers and databases. This variation can be attributed to differences in purity and the experimental conditions under which the measurements were taken. A summary of the reported values is presented below to provide a comparative overview.

| Physical Property | Reported Value(s) |

| Melting Point | 15 °C[1] |

| 17 °C[2] | |

| Boiling Point | 96 °C at 1 Torr |

| 283-285 °C (literature value)[2][3][4] | |

| 316.9 °C at 760 mmHg[1] | |

| Appearance | Pale yellow to brown solid[5] |

| Clear yellowish-green or dark brown liquid | |

| Colorless to yellow clear liquid | |

| Density | 1.563 g/mL at 25 °C (literature value)[3][4] |

| Refractive Index | n20/D 1.655 (literature value)[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the characterization and quality control of 4-Bromoindole. The following are detailed methodologies for these key experiments.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standardized technique for determining the melting point of a solid organic compound.[5] This method relies on observing the temperature at which the substance transitions from a solid to a liquid phase within a sealed capillary tube.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Bromoindole is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, and a calibrated thermometer or a digital temperature sensor.

-

Heating: The apparatus is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point of 4-Bromoindole.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range provides an indication of the sample's purity. A narrow melting range is indicative of a pure compound.[6]

Experimental workflow for melting point determination.

Boiling Point Determination: Distillation Method

For liquid samples or low-melting solids like 4-Bromoindole, the boiling point can be accurately determined using the distillation method.[4] This technique measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of 4-Bromoindole is placed in a distillation flask with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure. It is crucial to note the pressure as the boiling point is pressure-dependent.

Experimental workflow for boiling point determination.

Safety and Handling

4-Bromoindole is classified as an irritant.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[7]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Use only in a well-ventilated area. Wash skin thoroughly after handling.

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[5] Keep the container tightly sealed. Storage temperatures should generally not exceed 25°C to maintain stability.[5] Some suppliers recommend storage at 2-8°C under an inert gas like nitrogen and protected from light.[1]

This guide serves as a foundational resource for professionals working with 4-Bromoindole. For further details, consulting the specific Safety Data Sheet (SDS) from the supplier is highly recommended.

References

- 1. 4-Bromoindole | 52488-36-5 | B-8400 | Biosynth [biosynth.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. thinksrs.com [thinksrs.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. georganics.sk [georganics.sk]

Spectroscopic Profile of 4-Bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromoindole, a key heterocyclic compound utilized in various research and development applications, including pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for 4-Bromoindole is C₈H₆BrN, with a molecular weight of 196.04 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 4-Bromoindole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not publicly available in tabulated format. Spectral images are available for reference. |

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromoindole

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available in tabulated format. Spectral images are available for reference.[3][4] |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 4-Bromoindole

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3406 | N-H stretch[5] |

| ~3022, ~3049 | C-H (aromatic) stretch[5] |

| ~1616, ~1456 | C=C (aromatic) stretch[5] |

| ~1508, ~1577 | C-C (in ring) stretching[5] |

| ~1336, ~1352 | C-H bend[5] |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-Bromoindole

| m/z | Interpretation |

| 195/197 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| Further fragmentation data not publicly available in tabulated format. Spectral images are available for reference.[6][7] |

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of indole (B1671886) compounds, which are applicable to 4-Bromoindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of indole derivatives involves the following steps:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[8] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.[8] Tetramethylsilane (TMS) is typically added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is commonly used.[9][10]

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Typical acquisition parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is generally used. Typical parameters include a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[8]

-

Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal standard (TMS at 0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a common technique for identifying the functional groups present in a molecule.

-

Sample Preparation: For solid samples like 4-Bromoindole, the Attenuated Total Reflectance (ATR) technique is frequently employed. A small amount of the solid is placed directly on the ATR crystal.[11] Alternatively, the sample can be prepared as a KBr pellet.[12]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is used to acquire the spectrum.[13]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction and Ionization: For volatile and thermally stable compounds like 4-Bromoindole, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.[14] Electron Ionization (EI) at 70 eV is a common ionization technique for such analyses.[14]

-

Instrumentation: A GC-MS system equipped with a capillary column suitable for semi-polar compounds is used.[14]

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound and various fragment ion peaks, which provide structural information. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for bromine-containing fragments.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as 4-Bromoindole.

Caption: General workflow for spectroscopic analysis.

References

- 1. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Bromoindole(52488-36-5) MS spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. amherst.edu [amherst.edu]

- 12. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 13. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-bromoindole. Understanding the chemical stability of this versatile building block is crucial for its effective use in pharmaceutical synthesis, materials science, and other research applications. This document outlines the known physicochemical properties, recommended storage conditions, and likely degradation mechanisms under various stress conditions. Furthermore, it provides standardized experimental protocols for performing forced degradation studies to develop stability-indicating analytical methods.

Physicochemical Properties of 4-Bromoindole

A summary of the key physical and chemical properties of 4-bromoindole (CAS: 52488-36-5) is presented below. These parameters are essential for its proper handling, storage, and application in experimental designs.

| Property | Value | Citations |

| Molecular Formula | C₈H₆BrN | [1][2] |

| Molecular Weight | 196.04 g/mol | [1][2] |

| Appearance | Light yellow to dark brown liquid/oil | [1][3][4] |

| Melting Point | ~17 °C | [3] |

| Boiling Point | 283-285 °C (at 760 mmHg) | |

| 96 °C (at 1 mmHg) | [3] | |

| Density | 1.563 g/mL (at 25 °C) | |

| Refractive Index (n20/D) | 1.655 | |

| Flash Point | 110 °C (closed cup) | |

| Solubility | Not miscible in water. Soluble in Chloroform, DMSO, Ethyl Acetate (B1210297). | |

| Storage Conditions | Store at 4°C, under inert gas, and protect from light. | [4] |

Stability Profile and Forced Degradation

While specific forced degradation studies on 4-bromoindole are not extensively published, its stability profile can be inferred from data on the indole (B1671886) scaffold and general chemical principles. Forced degradation studies are essential to identify likely degradation products and establish stability-indicating analytical methods as mandated by ICH guidelines.[5][6][7] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7] A degradation of 5-20% is generally considered optimal for method validation.[5]

Recommended Storage: To ensure its integrity, 4-bromoindole should be stored at refrigerated temperatures (around 4°C), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[4] This suggests inherent sensitivity to oxidation and light.

General Approach to Forced Degradation: Forced degradation studies are critical for understanding the intrinsic stability of a molecule.[5] They help in identifying potential degradants, elucidating degradation pathways, and developing stable formulations.[6] These studies are typically performed during Phase III of the regulatory submission process.[5][7]

-

Hydrolytic Degradation (Acidic and Basic):

-

Conditions: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.[8] Studies can be initiated at room temperature and elevated to 50-70°C if no degradation is observed.[8]

-

Anticipated Pathway: The indole ring is generally stable to hydrolysis, but extreme pH and heat can force reactions. The stability of the C-Br bond on the benzene (B151609) ring is expected to be high under these conditions.

-

-

Oxidative Degradation:

-

Conditions: A common method involves treating a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8]

-

Anticipated Pathway: The electron-rich pyrrole (B145914) ring of the indole nucleus is susceptible to oxidation. The primary degradation pathway likely involves hydroxylation at the C2 and C3 positions.

-

-

Thermal Degradation:

-

Conditions: The solid compound is exposed to dry heat, often at temperatures incrementally higher than those used for accelerated stability testing (e.g., 60-80°C).[9]

-

Anticipated Pathway: While 4-bromoindole has a high boiling point, prolonged exposure to high temperatures may lead to polymerization or decomposition, potentially involving the release of HBr.[10]

-

-

Photolytic Degradation:

-

Conditions: The compound (in solid and solution form) is exposed to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

-

Anticipated Pathway: Many indole derivatives are light-sensitive. Photodegradation can involve radical mechanisms, potentially leading to dimerization or oxidation. The presence of the bromine atom may also influence photolytic pathways, possibly through homolytic cleavage of the C-Br bond under high-energy UV light, although this is less common for aryl bromides compared to alkyl bromides.

-

Potential Degradation Pathways

Based on studies of indole and its derivatives, the most probable degradation pathways for 4-bromoindole involve modification of the pyrrole ring.[11][12] Hydroxylation is a key initial step in the aerobic and anaerobic degradation of indole.[12]

-

Oxidation to Oxindole (B195798) Derivatives: The initial step is likely the oxidation (hydroxylation) at the C2 position to form a 4-bromo-oxindole intermediate.

-

Further Oxidation to Isatin (B1672199) Derivatives: The oxindole can be further oxidized at the C3 position to yield 4-bromo-isatin (an indole-2,3-dione).[11]

-

Ring Cleavage: Following the formation of the isatin derivative, the pyrrole ring can undergo hydrolytic cleavage. In biological systems, this leads to anthranilate derivatives.[12] A similar chemical pathway could lead to the formation of 2-amino-5-bromobenzoic acid derivatives.

The following diagram illustrates these potential oxidative degradation pathways.

Caption: Proposed oxidative degradation route for 4-bromoindole.

Experimental Protocols for Forced Degradation Studies

The following section details generalized protocols for conducting forced degradation studies on 4-bromoindole. A stability-indicating analytical method, typically a reverse-phase HPLC method, is required to monitor the degradation.[13][14][15]

4.1. Preparation of Stock Solutions Prepare a stock solution of 4-bromoindole (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

4.2. Stress Conditions

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified period.

-

At each time point, withdraw an aliquot, cool, and neutralize with 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-6%.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).

-

Dilute with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 4-bromoindole in a vial.

-

Heat in an oven at 80°C for a specified duration (e.g., 24, 48, 72 hours).

-

At each time point, cool the sample, dissolve it in the initial solvent, and dilute for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of 4-bromoindole (e.g., 0.1 mg/mL in methanol/water) and the solid compound to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

-

4.3. Analytical Method A stability-indicating HPLC method is crucial for these studies.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[16]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution and check for peak purity.[16] Mass spectrometry (LC-MS) is used for the identification of degradation products.[10]

The following diagram illustrates a typical workflow for these experiments.

Caption: General experimental workflow for a forced degradation study.

Summary and Conclusion

4-Bromoindole is a moderately stable compound that requires specific storage conditions—refrigeration, inert atmosphere, and protection from light—to prevent degradation. The primary routes of degradation are likely to be oxidative and photolytic, primarily affecting the electron-rich pyrrole ring. The most probable degradation products are hydroxylated species such as 4-bromo-oxindole and 4-bromo-isatin, which may undergo subsequent ring cleavage.

For researchers and drug development professionals, it is imperative to conduct formal forced degradation studies to understand the specific stability profile of 4-bromoindole within their systems. The protocols and pathways outlined in this guide provide a robust framework for designing these studies, ultimately ensuring the development of stable formulations and reliable, reproducible research outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. goldbio.com [goldbio.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 11. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 13. cetjournal.it [cetjournal.it]

- 14. web.vscht.cz [web.vscht.cz]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. stability-indicating hplc method: Topics by Science.gov [science.gov]

A Technical Guide to High-Purity 4-Bromoindole for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, chemical properties, and synthetic utility of high-purity 4-Bromoindole, a key building block in modern medicinal chemistry.